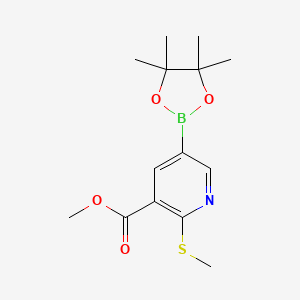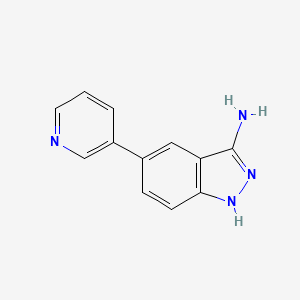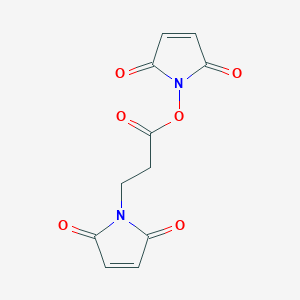
5,5'-Carbonylbis(2-fluorobenzenesulfonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Carbonylbis(2-fluorobenzenesulfonic acid) is a chemical compound with the molecular formula C13H8F2O7S2. It is known for its unique structure, which includes two fluorobenzene rings connected by a carbonyl group and sulfonic acid groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Carbonylbis(2-fluorobenzenesulfonic acid) typically involves the reaction of 4,4’-difluorobenzophenone with sulfonating agents. One common method includes the use of bisphenol A in the presence of potassium carbonate anhydrous in dimethyl sulfoxide as a solvent. The polycondensation process is achieved at 170°C, resulting in the formation of the sulfonated product .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,5’-Carbonylbis(2-fluorobenzenesulfonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while substitution reactions can yield a variety of substituted fluorobenzene compounds .
Scientific Research Applications
5,5’-Carbonylbis(2-fluorobenzenesulfonic acid) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5,5’-Carbonylbis(2-fluorobenzenesulfonic acid) involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups can form strong interactions with various biomolecules, influencing their activity and function. The carbonyl group also plays a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3,3’-Carbonylbis(6-fluorobenzenesulfonic acid): Similar structure but with different substitution patterns on the benzene rings.
2-Fluorobenzenesulfonic acid: A simpler compound with only one fluorobenzene ring and a sulfonic acid group.
Uniqueness
5,5’-Carbonylbis(2-fluorobenzenesulfonic acid) is unique due to its specific arrangement of fluorobenzene rings and sulfonic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various specialized applications in research and industry .
Properties
Molecular Formula |
C13H8F2O7S2 |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
2-fluoro-5-(4-fluoro-3-sulfobenzoyl)benzenesulfonic acid |
InChI |
InChI=1S/C13H8F2O7S2/c14-9-3-1-7(5-11(9)23(17,18)19)13(16)8-2-4-10(15)12(6-8)24(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22) |
InChI Key |
UXCCPVBMHBSZHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)F)S(=O)(=O)O)S(=O)(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


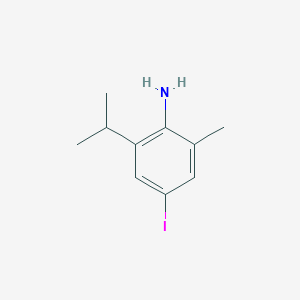
![4,4'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline)](/img/structure/B13989383.png)
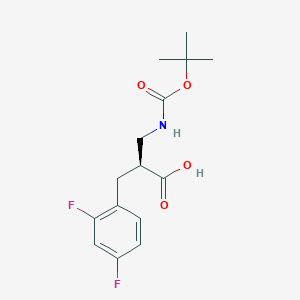
![2,2'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(2-azaspiro[4.5]decane-1,3-dione)](/img/structure/B13989391.png)
![5-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13989393.png)

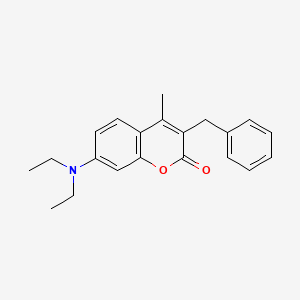

![1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone](/img/structure/B13989419.png)
